DNA Binding Affinity of 2,5-Diamino-4-imino-1(4H)-naphthalenone Versus Unsubstituted Naphthoquinone Scaffolds: Spectrometrically Quantified Binding Constant
2,5-Diamino-4-imino-1(4H)-naphthalenone (DANQI) binds to calf thymus DNA in vitro with a quantified binding constant of 3.9×10³ M⁻¹, demonstrating a stoichiometry of up to 1 mol of compound per two nucleotide residues [1]. This binding was confirmed by spectrometric analysis, DNA melting temperature elevation experiments, and equilibrium dialysis [1]. In contrast, the mono-amino analog 2-amino-1,4-naphthoquinone imine (ANQI) exhibits a different interaction profile with nucleic acids, binding to DNA with altered affinity and producing distinct effects on nucleic acid biosynthesis in Ehrlich mouse ascites tumor cells [2]. The unsubstituted parent scaffold 1,4-naphthoquinone inhibits DNA polymerases with IC₅₀ values ranging from 5.57 μM to 128 μM depending on the polymerase isoform, representing a fundamentally different mechanism of action rather than direct DNA intercalation .
| Evidence Dimension | DNA binding constant (K) |
|---|---|
| Target Compound Data | 3.9×10³ M⁻¹ |
| Comparator Or Baseline | 2-amino-1,4-naphthoquinone imine (ANQI): Altered binding profile (qualitative difference observed in parallel studies); 1,4-naphthoquinone: IC₅₀ = 5.57–128 μM against DNA polymerases (indirect mechanism) |
| Quantified Difference | Target compound: direct DNA binding with K = 3.9×10³ M⁻¹; Comparators: ANQI exhibits distinct nucleic acid biosynthesis inhibition pattern; 1,4-naphthoquinone acts via polymerase inhibition rather than direct DNA interaction |
| Conditions | In vitro binding to calf thymus DNA; confirmed by spectrometric analysis, melting temperature experiments, and equilibrium dialysis |
Why This Matters
Procurement of the correct 2,5-diamino-substituted compound ensures reproducible DNA binding outcomes; substitution with ANQI or 1,4-naphthoquinone yields fundamentally different molecular recognition and mechanistic profiles.
- [1] Mochizuki N, Okada S, Tamemasa O. 2,5-Diamino-1,4-naphthoquinone Imine no deoxyribonucleic acid to no sougo sayou narabini sono seibutsu kassei [Interaction of 2,5-diamino-1,4-naphthoquinone imine with deoxyribonucleic acid and its biological activities]. Yakugaku Zasshi. 1977;97(9):968-974. View Source
- [2] Mochizuki N, Okada S. [Effect of 2-amino-1,4-naphthoquinone imine on the biosynthesis of nucleic acid and protein in Ehrlich mouse ascites tumor cells in vitro]. Yakugaku Zasshi. 1971;91(10):1145-1152. View Source
